molecular formula C14H8ClF3N4 B3004458 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile CAS No. 338420-08-9

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile

Cat. No.: B3004458
CAS No.: 338420-08-9
M. Wt: 324.69
InChI Key: PBUKUYKVEYJVAK-ODCIPOBUSA-N
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Description

This compound features a pyridine ring substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. A hydrazine-based methylene bridge connects this pyridinyl moiety to a benzonitrile group (C₆H₄-CN). The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the nitrile group contributes to hydrogen bonding and polarity . Such structural motifs are common in agrochemicals and pharmaceuticals, where bioactivity is influenced by electronic and steric effects .

Properties

IUPAC Name

4-[(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydrazinyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4/c15-12-5-10(14(16,17)18)7-20-13(12)8-21-22-11-3-1-9(6-19)2-4-11/h1-5,7-8,22H/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUKUYKVEYJVAK-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile is a compound of interest due to its potential biological activities, especially in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in cellular models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C13H8ClF3N4
  • Molecular Weight : 309.68 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Studies indicate that it may exert its effects through the following mechanisms:

  • VEGFR-2 Inhibition : Similar compounds have shown significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. For instance, a related compound demonstrated an IC50 value of 0.014 μM against VEGFR-2, indicating potent inhibitory activity .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds with similar structural features have been reported to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound may also share these properties .

Biological Activity Data

Activity IC50 Value (μM) Reference
VEGFR-2 Inhibition0.014
Cytotoxicity (HT-29 Cell Line)3.38
Cytotoxicity (COLO-205 Cell Line)10.55

Case Studies

A study on derivatives similar to this compound revealed promising results in terms of anticancer activity:

  • Study Overview : A series of new compounds were designed and synthesized, focusing on their ability to inhibit VEGFR-2 and induce apoptosis.
  • Findings : The most active compound exhibited significant cytotoxicity against colorectal cancer cell lines, with molecular docking studies revealing strong binding affinity to the active site of VEGFR-2 .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of compounds related to this compound:

  • Structural Activity Relationship (SAR) : Modifications in the pyridine ring and introduction of halogen substituents have been linked with increased potency against cancer cell lines.
  • Molecular Docking Studies : Advanced computational studies have been conducted to understand the binding interactions at the molecular level, confirming that key amino acids in VEGFR-2 are involved in the binding process .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine -Cl, -CF₃, hydrazine, benzonitrile ~340–350 High polarity, potential agrochemical activity
Fluopicolide (FLP) Pyridine + benzamide -Cl, -CF₃, amide 383.6 Systemic fungicide, moderate solubility
Compound 11b Thiazolo-pyrimidine Benzonitrile, furan 403 Rigid scaffold, low solubility
4b Pyrimidine 4-Chlorobenzylidenehydrazinyl, isobutyl 343 Hydrophobic, potential enzyme inhibition
3-(4-Benzyhydrylpiperazino)-... Pyridine + piperazine -CF₃, benzhydryl 422.45 Basic, enhanced membrane penetration

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